Heptylidene diacetate
Overview
Description
Heptylidene diacetate is an organic compound with the molecular formula C11H20O4. It is a diester derived from heptanol and acetic acid. This compound is primarily used in the fragrance industry due to its pleasant scent and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylidene diacetate can be synthesized through the esterification of heptanol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired diacetate product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptanol with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The purified this compound is collected and stored under inert conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Heptylidene diacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanol and acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to produce heptanoic acid and acetic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to heptanol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether solvent.
Major Products Formed:
Hydrolysis: Heptanol and acetic acid.
Oxidation: Heptanoic acid and acetic acid.
Reduction: Heptanol and acetic acid.
Scientific Research Applications
Heptylidene diacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases and their role in the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of heptylidene diacetate primarily involves its hydrolysis to yield heptanol and acetic acid. Esterases, enzymes that catalyze the hydrolysis of esters, play a crucial role in this process. The hydrolysis reaction occurs through a nucleophilic attack by water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the alcohol and acid products .
Comparison with Similar Compounds
Heptylidene diacetate can be compared with other similar diacetates, such as:
Ethylidene diacetate: Derived from ethanol and acetic acid, used in the fragrance industry.
Butylidene diacetate: Derived from butanol and acetic acid, also used in the fragrance industry.
Pentylidene diacetate: Derived from pentanol and acetic acid, used in the fragrance and flavoring industries.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct olfactory properties compared to shorter or longer chain diacetates. This makes it particularly valuable in the formulation of certain fragrances and flavors .
Properties
IUPAC Name |
1-acetyloxyheptyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-11(14-9(2)12)15-10(3)13/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWKNDYRQQUQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866562 | |
Record name | 1,1-Heptanediol, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56438-09-6 | |
Record name | 1,1-Diacetoxyheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56438-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Heptanediol, 1,1-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056438096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Heptanediol, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Heptanediol, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylidene diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptylidene diacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69P6C6Q3J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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